molecular formula C8H5BF6O2 B1221832 3,5-Bis(trifluoromethyl)phenylboronic acid CAS No. 73852-19-4

3,5-Bis(trifluoromethyl)phenylboronic acid

Cat. No. B1221832
CAS RN: 73852-19-4
M. Wt: 257.93 g/mol
InChI Key: BPTABBGLHGBJQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3,5-Bis(trifluoromethyl)phenylboronic acid has been explored through various methods. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid, synthesized from the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene, demonstrates the potential for "green" catalysis due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara, Kondo, & Yamamoto, 2001). Additionally, the synthesis of novel fluorinated aromatic diamines incorporating 3,5-bis(trifluoromethyl)phenyl groups has shown promise for creating new fluorine-containing polyimides with outstanding mechanical properties and thermal stability (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)phenyl-substituted compounds has been studied extensively. For example, the synthesis and characterization of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins have revealed insights into their optical, electrochemical, and photophysical properties, with a noted decrease in the HOMO-LUMO gap as the size of the conjugated macrocycles increases (Kang et al., 2008).

Chemical Reactions and Properties

3,5-Bis(trifluoromethyl)phenylboronic acid and its derivatives exhibit a variety of chemical reactions and properties. For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane has demonstrated novel H2 activation as part of a frustrated Lewis pair (Herrington, Thom, White, & Ashley, 2012). Additionally, 3,5-bis(trifluoromethyl)phenyl sulfones have been employed in Julia-Kocienski olefination reactions, facilitating the synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles with excellent yields (Cao, Bian, & Zheng, 2015).

Physical Properties Analysis

The physical properties of 3,5-bis(trifluoromethyl)phenylboronic acid derivatives have been a subject of investigation. For example, the thermally stable bis(trifluoromethyl)phosphinous acid showcases unique physical properties, including an equilibrium of two P--OH rotational isomers, highlighting its distinctiveness in the realm of phosphinous acids (Hoge, García, Willner, & Oberhammer, 2006).

Chemical Properties Analysis

The chemical properties of 3,5-bis(trifluoromethyl)phenylboronic acid and its derivatives are diverse. For instance, efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol by Leifsonia xyli using isopropanol as co-substrate highlights the compound's significance as a key chiral intermediate (Ouyang et al., 2013). Additionally, (trifluoromethoxy)phenylboronic acids have been studied for their structural, antimicrobial, and spectroscopic properties, demonstrating their potential in biological applications (Adamczyk-Woźniak et al., 2021).

Scientific Research Applications

Application 1: Redox Shuttles and Film-Forming Additives

  • Scientific Field: Computational Chemistry and Electrochemistry
  • Summary of the Application: 3,5-Bis(trifluoromethyl)phenylboronic acid is known as a redox shuttle and film-forming additive. It is reduced at a higher potential than that of PC-solvated Li+ ion because of its lower LUMO energy level .
  • Methods of Application: Theoretical (molecular modelling) studies of the HOMO and LUMO energies of several phenylboronic acids and boronates were conducted. The LUMO energies of all boronates were significantly lower than the LUMO energies of the commonly used carbonate electrolytes, both in vacuo and in solution, making them good candidates as electrolyte additives .
  • Results or Outcomes: The preferred conformation in vacuo and in solution of the boronate ester groups was ‘in–out’, with dihedral angles between the aromatic ring and boronate group varying between 29.5° and 33.6°. In contrast, the preferred conformations of the phenylboronic acids were found to be always coplanar and ‘out–out’, with dihedral angles close to 0° .

Application 2: Synthesis of Methylene-Arylbutenones

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 3,5-Bis(trifluoromethyl)phenylboronic acid is used as a reactant in the synthesis of methylene-arylbutenones .

Application 3: Synthesis of Various Compounds

  • Scientific Field: Organic Chemistry
  • Summary of the Application: “3,5-Bis(trifluoromethyl)phenylboronic acid” is used as a reactant in the synthesis of various compounds . These include methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, primary amino acid derivatives with anticonvulsant activity, alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate, aryl-substituted succinimides and cyclic ketones by asymmetric conjugate addition, and axially chiral dicarboxylic acids for asymmetric Mannich-type reactions .

Safety And Hazards

3,5-Bis(trifluoromethyl)phenylboronic acid is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation. It is recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

3,5-Bis(trifluoromethyl)phenylboronic acid can be used as a pharmaceutical molecule and organic synthesis intermediate. Its most important transformation is the Suzuki coupling reaction, which connects molecular fragments to the target molecule. A common application is to incorporate it into the ligand structure in metal-catalyzed chemistry, using the strong electron-withdrawing ability of trifluoromethyl to change the electron density of the ligand, thereby changing its catalytic effect .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTABBGLHGBJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224421
Record name 3,5-Bis-trifluoromethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenylboronic acid

CAS RN

73852-19-4
Record name 3,5-Bis-trifluoromethylphenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis-trifluoromethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
JT Gozdalik, PH Marek, ID Madura, B Gierczyk… - Journal of Molecular …, 2019 - Elsevier
Three isomers of trifluoromethylphenylboronic acids were synthesized and characterized by 1 H, 13 C, 11 B and 19 F NMR. The investigated compounds exhibit high resistance to …
Number of citations: 9 www.sciencedirect.com
AS Ionkin, Y Wang, WJ Marshall, VA Petrov - Journal of Organometallic …, 2007 - Elsevier
A series of bis-cyclometalated Ir(III) complexes (8–10, 12, 15, 17, 19, 21, 23, 25, 28, 29 and 33) bearing two chromophoric N ∧ C cyclometalated ligands derived from 2-(3,5-bis(…
Number of citations: 32 www.sciencedirect.com
K Wang, Y Lu, K Ishihara - Chemical Communications, 2018 - pubs.rsc.org
2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. Mechanistic studies suggest that a 2 : 2 mixed …
Number of citations: 79 pubs.rsc.org
T Schwaebel, RC Lirag, EA Davey, J Lim… - JoVE (Journal of …, 2013 - jove.com
Molecular cruciforms are X-shaped systems in which two conjugation axes intersect at a central core. If one axis of these molecules is substituted with electron-donors, and the other …
Number of citations: 1 www.jove.com
IDI Ramaite, T van Ree - Arabian Journal for Science and Engineering, 2017 - Springer
Boronic acids and boronates are known as redox shuttles and film-forming additives. For example, 3,5-bis(trifluoromethyl)phenylboronic acid is reduced at a higher potential than that of …
Number of citations: 3 link.springer.com
K Ishihara, S Kondo, H Yamamoto - The Journal of Organic …, 2000 - ACS Publications
A new chiral oxazaborolidine catalyst was prepared in situ from 3,5-bis(trifluoromethyl)phenylboron dichloride and N-(p-toluenesulfonyl)-(S)-tryptophan. This catalyst is much more …
Number of citations: 95 pubs.acs.org
T Maki, K Ishihara, H Yamamoto - Organic Letters, 2006 - ACS Publications
4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole (4a) and 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol (4b) are effective catalysts for the dehydrative amide condensation between an …
Number of citations: 150 pubs.acs.org
PR Westmark, BD Smith - Journal of pharmaceutical sciences, 1996 - Wiley Online Library
Boronic acids were found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells). Most experiments were conducted with large unilamellar vesicles …
Number of citations: 52 onlinelibrary.wiley.com
KS Cao, HX Bian, WH Zheng - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The first example of arylboronic acid catalyzed [4 + 3] cycloaddition reaction is reported. 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction. The …
Number of citations: 40 pubs.rsc.org
A Sarafraz Yazdi, WI Stephen - Iranian Journal of Chemistry and …, 1992 - ijcce.ac.ir
The GC of halides (chloride, bromide and iodide) using phenylboronic acid (PBA), 4-bromophenylboronic acid (BPBA), 3, 5 bis (trifluoromethyl) phenylboronic acid (FPBA) and 2,4- …
Number of citations: 3 www.ijcce.ac.ir

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